molecular formula C9H7F3O B1308768 4-Methyl-3-(trifluoromethyl)benzaldehyde CAS No. 93249-45-7

4-Methyl-3-(trifluoromethyl)benzaldehyde

Cat. No. B1308768
CAS RN: 93249-45-7
M. Wt: 188.15 g/mol
InChI Key: FRLOLHJJROPPKU-UHFFFAOYSA-N
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Description

The compound 4-Methyl-3-(trifluoromethyl)benzaldehyde is a chemical of interest due to its potential applications in various fields of chemistry. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be informative for a comprehensive analysis of 4-Methyl-3-(trifluoromethyl)benzaldehyde.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from benzaldehyde derivatives. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde is achieved with a 60% overall yield, indicating a moderately efficient process . Similarly, the practical synthesis of 4,4,4-trifluorocrotonaldehyde, a compound with a trifluoromethyl group, is described, showcasing the potential for creating trifluoromethylated stereogenic centers . These methods could potentially be adapted for the synthesis of 4-Methyl-3-(trifluoromethyl)benzaldehyde by considering the specific functional groups and the desired product.

Molecular Structure Analysis

Quantum mechanical calculations, such as those performed using Density Functional Theory (DFT), are crucial for understanding the molecular structure of complex organic compounds . These calculations can provide detailed information on vibrational frequencies, molecular electrostatic potential, and other structural parameters. For 4-Methyl-3-(trifluoromethyl)benzaldehyde, similar computational methods could be employed to predict its molecular structure and reactivity.

Chemical Reactions Analysis

The chemical reactivity of benzaldehyde derivatives is highlighted through various reactions. For example, photochemical and acid-catalyzed rearrangements of a cyclohexadienone derivative lead to different products, demonstrating the sensitivity of these compounds to reaction conditions . The organocatalytic 1,4-addition reactions of trifluorocrotonaldehyde show the versatility of such compounds in forming products with high optical purity . These studies suggest that 4-Methyl-3-(trifluoromethyl)benzaldehyde could also participate in similar reactions, potentially leading to valuable products.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often characterized using spectroscopic techniques such as FT-IR, FT-Raman, and UV-Vis . These techniques provide insights into the functional groups present and the electronic structure of the molecules. The regioselective protection of hydroxyl groups in benzaldehyde derivatives is also an important aspect, as it affects the reactivity and stability of the compounds . For 4-Methyl-3-(trifluoromethyl)benzaldehyde, similar analytical methods would be essential to determine its physical and chemical properties, which are important for its practical applications.

Scientific Research Applications

  • Pharmaceutical Chemistry

    • 4-Methyl-3-(trifluoromethyl)benzaldehyde is used as an intermediate in the synthesis of various pharmaceutical compounds .
    • It has been found in several FDA-approved drugs over the past 20 years . For example, fluoxetine, an antidepressant, has a trifluoromethyl group in its structure .
    • The trifluoromethyl group in these compounds can significantly affect their pharmacological activities .
  • Organic Chemistry

    • This compound is used in kinetic studies of the asymmetric synthesis of alcohols .
    • It’s also used in studies of the Wittig reaction, a common method for forming carbon-carbon double bonds .
    • The trifluoromethyl group can have unique effects on these reactions, influencing their rates and outcomes .
  • Cancer Research

    • 4-Methyl-3-(trifluoromethyl)benzaldehyde has been used in the preparation of N,N’'-(Arylmethylene)bisamides with cytotoxic activity as anti-cancer agents .
  • Agrochemical Research

    • The trifluoromethyl group, which is present in 4-Methyl-3-(trifluoromethyl)benzaldehyde, is becoming more and more important in both agrochemical research and pharmaceutical chemistry .
    • The trifluoromethoxy group is perhaps the least well understood fluorine substituent .
  • Material Science

    • 4-Methyl-3-(trifluoromethyl)benzaldehyde is used in the synthesis of various materials .
    • It’s often used in the preparation of polymers with specific properties .
    • The trifluoromethyl group can significantly affect the properties of these materials .
  • Environmental Chemistry

    • This compound is used in studies of environmental contamination .
    • It’s often used as a tracer or marker in studies of air and water pollution .
    • The trifluoromethyl group can have unique effects on these studies, influencing their results .

Safety And Hazards

The compound is classified as a warning under the GHS07 pictogram. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for 4-Methyl-3-(trifluoromethyl)benzaldehyde are not mentioned in the search results, the compound’s use in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction suggests potential applications in organic synthesis and pharmaceutical intermediates .

Relevant Papers The relevant papers retrieved discuss the synthesis and use of 4-Methyl-3-(trifluoromethyl)benzaldehyde in various reactions . These papers provide valuable insights into the compound’s properties and potential applications.

properties

IUPAC Name

4-methyl-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c1-6-2-3-7(5-13)4-8(6)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLOLHJJROPPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394899
Record name 4-Methyl-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(trifluoromethyl)benzaldehyde

CAS RN

93249-45-7
Record name 4-Methyl-3-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93249-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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